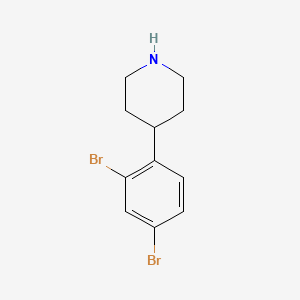

4-(2,4-Dibromophenyl)piperidine

Beschreibung

4-(2,4-Dibromophenyl)piperidine is a piperidine derivative substituted at the 4-position with a 2,4-dibromophenyl group. Piperidine, a six-membered heterocyclic amine, serves as a versatile scaffold in medicinal and organic chemistry due to its conformational flexibility and ability to enhance pharmacokinetic properties. The 2,4-dibromophenyl substituent introduces steric bulk and electronic effects via bromine atoms, which are halogens known to influence lipophilicity, metabolic stability, and binding interactions in biological systems .

Eigenschaften

Molekularformel |

C11H13Br2N |

|---|---|

Molekulargewicht |

319.04 g/mol |

IUPAC-Name |

4-(2,4-dibromophenyl)piperidine |

InChI |

InChI=1S/C11H13Br2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |

InChI-Schlüssel |

XPDBOMUHVKSKLX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1C2=C(C=C(C=C2)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dibromophenyl)piperidine typically involves the reaction of 2,4-dibromobenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for 4-(2,4-Dibromophenyl)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-Dibromophenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as a Drug Intermediate

4-(2,4-Dibromophenyl)piperidine serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders and other health conditions. For example, the compound is involved in the development of drugs targeting dihydrofolate reductase (DHFR), an enzyme linked to cancer and tuberculosis treatments .

Case Study: Inhibition of DHFR

A study demonstrated that derivatives of piperidine-based thiosemicarbazones exhibited potent inhibitory activity against DHFR with IC50 values ranging from 13.70 ± 0.25 µM to 47.30 ± 0.86 µM. This highlights the compound's potential in designing selective drug candidates for targeted diseases .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, 4-(2,4-Dibromophenyl)piperidine is utilized as a building block for synthesizing more complex molecules. Researchers leverage its structure to explore new chemical reactions and pathways, contributing to advancements in synthetic methodologies .

Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in drug synthesis targeting neurological disorders |

| Organic Synthesis | Serves as a precursor for complex organic compounds |

| Material Science | Investigated for novel material formulations |

Material Science

Development of Novel Materials

The compound is also explored for its applications in material science, particularly in creating polymers and coatings that enhance durability and performance. Its unique chemical properties allow researchers to develop materials with specific functionalities .

Biological Research

Investigating Receptor Interactions

In biological studies, 4-(2,4-Dibromophenyl)piperidine is employed to investigate receptor interactions, aiding scientists in understanding biological mechanisms and pathways. This application is vital for elucidating the action of various drugs at the molecular level .

Chemical Probes

Tool for Drug Discovery

The compound acts as a valuable tool in developing chemical probes that study protein functions. These probes are essential in drug discovery processes, helping researchers identify potential therapeutic targets and understand protein interactions within biological systems .

Antimicrobial and Antitumor Activities

Recent studies have indicated that derivatives of 4-(2,4-Dibromophenyl)piperidine exhibit antimicrobial and antitumor properties. For instance, compounds with similar structures have shown significant biological activity against various pathogens and cancer cell lines.

Case Study: Antitumor Activity

Research involving animal models indicated that certain derivatives of piperidine resulted in significant reductions in tumor sizes, supporting their potential as anticancer agents.

Wirkmechanismus

The mechanism of action of 4-(2,4-Dibromophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Halogen Substitution Patterns

Key Insight : Bromine’s larger atomic radius and higher electronegativity compared to chlorine may enhance hydrophobic interactions in biological targets, but meta-substitution (3,5-dibromo) could disrupt binding compared to para-substitution .

Functional Group Variations

Key Insight : Electron-withdrawing groups (e.g., trifluoromethoxy) or fused heterocycles (e.g., benzimidazole) can significantly alter potency and selectivity, suggesting that 4-(2,4-Dibromophenyl)piperidine’s bromine substituents may optimize target affinity .

Physicochemical Properties

- Steric Effects : Ortho-substituted bromines may hinder rotational freedom, affecting binding kinetics .

Biologische Aktivität

4-(2,4-Dibromophenyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound 4-(2,4-Dibromophenyl)piperidine consists of a piperidine ring substituted with a dibromophenyl group. The presence of bromine atoms enhances the lipophilicity and may influence the interaction with biological targets.

The primary mechanism through which 4-(2,4-Dibromophenyl)piperidine exerts its biological effects is through the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for folate metabolism. Inhibition of DHFR leads to depletion of tetrahydrofolate (THF), which is essential for DNA synthesis and cellular proliferation. This makes it a potential candidate for anticancer and antimicrobial therapies .

Inhibition of DHFR

Recent studies have demonstrated that derivatives of piperidine, including 4-(2,4-Dibromophenyl)piperidine, exhibit significant inhibitory activity against DHFR. The IC50 values for various piperidine derivatives range from 13.70 µM to 47.30 µM, indicating varying degrees of potency . The most potent derivative in these studies showed an IC50 value of 13.70 µM.

| Compound | IC50 (µM) |

|---|---|

| 4-(2,4-Dibromophenyl)piperidine | 13.70 - 47.30 |

| Other derivatives | Varies |

Antimicrobial Activity

In addition to its role as a DHFR inhibitor, compounds with piperidine scaffolds have been evaluated for their antimicrobial properties. For instance, structural modifications have been shown to enhance the antimicrobial efficacy against various bacterial strains . The bromine substituents in 4-(2,4-Dibromophenyl)piperidine may contribute to its increased activity by enhancing interactions with microbial targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that electron-withdrawing groups, such as bromine, at specific positions on the phenyl ring significantly enhance the binding affinity to DHFR. This highlights the importance of structural modifications in optimizing biological activity .

Case Studies

- Cancer Therapeutics : A study evaluated a series of piperidine-based thiosemicarbazones for their anticancer properties. The results indicated that modifications to the piperidine structure could lead to improved potency against cancer cell lines through DHFR inhibition .

- Antimicrobial Efficacy : Research demonstrated that certain piperidine derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting potential applications in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.